N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine
Overview
Description
Preparation Methods
The synthesis of N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine involves the reaction of 1,2-ethanediamine with diethylamine and 2-(2-methoxyphenoxy)ethyl chloride . The reaction typically occurs under controlled conditions, including specific temperatures and the presence of a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Scientific Research Applications
N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors . The compound may bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine can be compared with other similar compounds, such as:
N1,N1-diethyl-N2-[2-(3-methoxyphenoxy)ethyl]-1,2-ethanediamine: This compound has a similar structure but with a different position of the methoxy group on the phenoxy ring.
N1,N1-diethyl-N2-[2-(4-methoxyphenoxy)ethyl]-1,2-ethanediamine: Another similar compound with the methoxy group in the para position.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-17(5-2)12-10-16-11-13-19-15-9-7-6-8-14(15)18-3/h6-9,16H,4-5,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSDJNYYJZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCOC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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